Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate
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Overview
Description
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H9BrO4S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate typically involves the bromination of benzo[b]thiophene-2,5-dicarboxylate. One common method is the reaction of benzo[b]thiophene-2,5-dicarboxylate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Scientific Research Applications
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromothianaphthene: Similar structure but lacks the ester functional groups, leading to different reactivity and applications.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of ester groups, resulting in different chemical behavior.
Uniqueness
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields .
Properties
Molecular Formula |
C12H9BrO4S |
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Molecular Weight |
329.17 g/mol |
IUPAC Name |
dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3 |
InChI Key |
FUZNJIRJVVOROH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origin of Product |
United States |
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